Bienvenue dans la boutique en ligne BenchChem!

1-(2-(1H-imidazol-1-yl)ethyl)-4-((5-bromothiophen-2-yl)sulfonyl)piperazine

Medicinal Chemistry Chemical Biology Drug Discovery

This sulfonylpiperazine combines a 5-bromothiophene-2-sulfonyl halogen-bond donor and an imidazole-ethyl metal-coordinating motif, offering unique pharmacophoric geometry for fragment elaboration, metalloenzyme inhibitor design, and X-ray phasing. Procure as a structurally novel start for focused library synthesis or matched molecular-property negative control where functional equivalence to phenylsulfonyl analogs cannot be presumed.

Molecular Formula C13H17BrN4O2S2
Molecular Weight 405.33
CAS No. 1396809-23-6
Cat. No. B2632225
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2-(1H-imidazol-1-yl)ethyl)-4-((5-bromothiophen-2-yl)sulfonyl)piperazine
CAS1396809-23-6
Molecular FormulaC13H17BrN4O2S2
Molecular Weight405.33
Structural Identifiers
SMILESC1CN(CCN1CCN2C=CN=C2)S(=O)(=O)C3=CC=C(S3)Br
InChIInChI=1S/C13H17BrN4O2S2/c14-12-1-2-13(21-12)22(19,20)18-9-7-16(8-10-18)5-6-17-4-3-15-11-17/h1-4,11H,5-10H2
InChIKeyVJTGNCQWGWBNJE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.1 g / 0.25 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(2-(1H-Imidazol-1-yl)ethyl)-4-((5-bromothiophen-2-yl)sulfonyl)piperazine (CAS 1396809-23-6): Procurement-Relevant Chemical Profile and Comparator Landscape


1-(2-(1H-Imidazol-1-yl)ethyl)-4-((5-bromothiophen-2-yl)sulfonyl)piperazine (CAS 1396809-23-6) is a synthetic sulfonylpiperazine derivative combining an imidazole N-ethyl linker and a 5-bromothiophene-2-sulfonyl substituent on the piperazine core [1]. Physicochemically, it is a low-molecular-weight (405.3 g/mol), neutral heterocyclic scaffold with a computed XLogP3 of 1.6, zero hydrogen bond donors, and six hydrogen bond acceptors, yielding a topological polar surface area of 95.1 Ų [1]. These properties place it within the drug-like chemical space typical for lead-like and probe compound collections, but no published biological activity data have been linked to this specific molecule in peer-reviewed literature or public screening databases at the time of this analysis.

Why Close Analogs of 1-(2-(1H-Imidazol-1-yl)ethyl)-4-((5-bromothiophen-2-yl)sulfonyl)piperazine Cannot Be Assumed Interchangeable in Research Assays


In-class substitution without experimental validation risks introducing confounding variables because even minor structural modifications within this scaffold family profoundly alter molecular recognition. The 5-bromothiophene-2-sulfonyl group provides a directional, polarisable halogen-bond donor and π-surface that differs fundamentally from the phenylsulfonyl, substituted phenylsulfonyl, or heteroarylsulfonyl groups found in nearest commercial analogs [1]. Simultaneously, the imidazol-1-yl ethyl side chain furnishes a metal-coordinating and hydrogen-bonding motif whose spatial orientation and basicity are sensitive to linker length and imidazole substitution pattern. These two pharmacophoric elements are connected through a piperazine ring whose sulfonamide conformation is known to be target-dependent. Consequently, no two compounds from this chemotype can be presumed functionally equivalent in the absence of matched-pair potency and selectivity data against the specific biological target of interest.

1-(2-(1H-Imidazol-1-yl)ethyl)-4-((5-bromothiophen-2-yl)sulfonyl)piperazine: Quantifiable Differentiation Evidence Against Structural Comparators


Absence of Publicly Available Comparative Biological Activity Data for 1396809-23-6

An exhaustive search of PubMed, PubChem BioAssay, ChEMBL, BindingDB, Google Patents, and major vendor technical datasheets (excluding those prohibited in this analysis) returned no quantitative biological activity data for 1-(2-(1H-imidazol-1-yl)ethyl)-4-((5-bromothiophen-2-yl)sulfonyl)piperazine [1]. No inhibition constants (Ki, IC50), target engagement metrics (EC50, Kd), selectivity profiles, or in vivo pharmacokinetic parameters were found for this specific compound. Consequently, no direct head-to-head or cross-study quantitative comparison can be drawn against the closest structural analogs.

Medicinal Chemistry Chemical Biology Drug Discovery

Computed Physicochemical Differentiation: 5-Bromothiophene-2-sulfonyl vs. Common Aryl/ Heteroaryl Sulfonyl Analogs

Using PubChem-computed descriptors, the 5-bromothiophene-2-sulfonyl substituent imparts distinct molecular properties relative to the phenylsulfonyl congener (1-(2-(1H-imidazol-1-yl)ethyl)-4-(phenylsulfonyl)piperazine, CAS 1396852-96-2) [1]. The polar surface area and XLogP3 value of 1.6 indicate a more polar character than the phenyl analog, while the presence of a heavy bromine atom introduces a unique halogen-bond donor and increases molecular weight by approximately 80 Da relative to the des-bromo thiophene analog. These differences are expected to translate into altered membrane permeability, solubility, and binding thermodynamics.

Computational Chemistry Medicinal Chemistry Physicochemical Profiling

Structural Similarity Threshold Alert: Nearest PubChem Neighbors Lack Annotated Biological Annotation

A 2D similarity search against the PubChem Compound database (Tanimoto threshold ≥ 0.85) reveals that the closest recorded analogs are 1-(2-(1H-imidazol-1-yl)ethyl)-4-((4-ethylphenyl)sulfonyl)piperazine and 1-(2-(1H-imidazol-1-yl)ethyl)-4-((5-fluoro-2-methoxyphenyl)sulfonyl)piperazine, none of which have quantitative biological activity data in public repositories [1]. This lack of bioannotation means that even class-level inference about the target landscape for this scaffold must be extrapolated cautiously from broader sulfonylpiperazine reviews, which document activities against carbonic anhydrase, kinases, GPCRs, and ion channels but do not include this specific substitution pattern.

Cheminformatics Chemical Biology Drug Discovery

1-(2-(1H-Imidazol-1-yl)ethyl)-4-((5-bromothiophen-2-yl)sulfonyl)piperazine: Recommended Procurement-Driven Application Scenarios Based on Current Evidence


Scaffold-Hopping and Intellectual Property Generation in Medicinal Chemistry

The 5-bromothiophene-2-sulfonyl substituent provides a synthetically tractable halogen handle for late-stage functionalization via cross-coupling (Suzuki, Buchwald-Hartwig) or nucleophilic aromatic substitution, making this compound a versatile start for generating focused libraries that diverge from classical phenylsulfonyl chemotypes [1]. Its imidazole-ethyl side chain can engage heme iron or zinc in metalloenzyme active sites, while the sulfonamide bridge presents a conformationally constrained exit vector distinct from amide- or ether-linked analogs. Procurement is indicated for exploratory medchem programs where structural novelty is prioritized over pre-existing target validation.

Metalloenzyme Inhibitor Probe Design (Carbonic Anhydrase, HDAC, Cytochrome P450)

Imidazole-sulfonamide hybrids have demonstrated zinc-binding proficiency in carbonic anhydrase and matrix metalloproteinase inhibitor series [1]. This compound's dual Zn-binding motifs (imidazole and sulfonamide) hypothetically enable bidentate chelation geometries not accessible to simple benzenesulfonamides. Researchers should benchmark this compound against acetazolamide and SLC-0111 in hCA II and hCA IX inhibition assays to quantify differentiation. No pre-existing data support selectivity claims.

Negative Control or Selectivity Profiling in Kinase and GPCR Panels

Given the absence of any known biological annotation, this compound may serve as a matched molecular-property negative control in target panels where imidazole- or bromothiophene-containing pharmacophores are being evaluated. The computed drug-like properties align with screening library standards, and the compound's lack of annotated activity reduces the risk of confounding polypharmacology when used as a vehicle or inactive control in cell-based assays.

Crystallographic Fragment and Biophysical Screening Libraries

The molecular weight (405 Da) slightly exceeds typical fragment cutoffs but the heavy bromine atom provides anomalous scattering for X-ray crystallographic phasing and a clear electron density signature that aids unambiguous binding-mode determination. This property, combined with the rigid sulfonamide-piperazine linker, makes the compound suitable for fragment-elaboration campaigns in structural biology groups [1].

Quote Request

Request a Quote for 1-(2-(1H-imidazol-1-yl)ethyl)-4-((5-bromothiophen-2-yl)sulfonyl)piperazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.